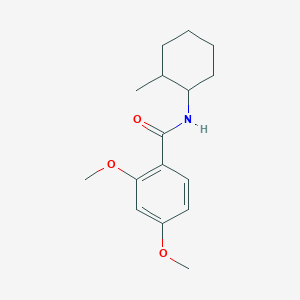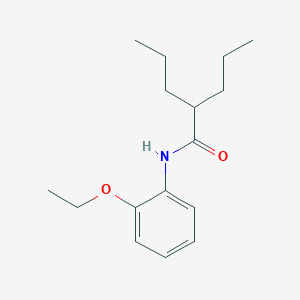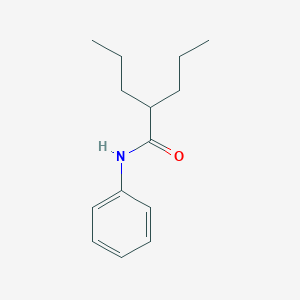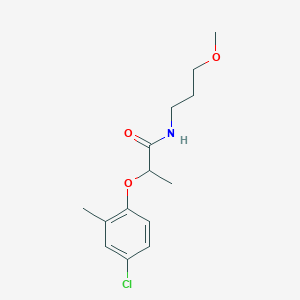![molecular formula C22H19ClN2O2 B290429 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B290429.png)
2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide, also known as Boc-D-FMK, is a synthetic compound that is widely used in scientific research for its ability to inhibit cysteine proteases.
Mecanismo De Acción
2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide works by irreversibly binding to the active site of cysteine proteases, thereby preventing their activity. This mechanism of action makes 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide a useful tool for studying the role of cysteine proteases in various biological processes.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide can inhibit the activity of a wide range of cysteine proteases, including cathepsins, caspases, and legumains. In vivo studies have shown that 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide can inhibit the growth of tumors and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide in lab experiments is its high specificity for cysteine proteases. This specificity allows researchers to selectively inhibit the activity of these enzymes without affecting other cellular processes. However, one limitation of using 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide is its irreversible binding to cysteine proteases. This can make it difficult to study the effects of transient inhibition of these enzymes.
Direcciones Futuras
There are many potential future directions for research on 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide. One area of interest is the development of new analogs with improved potency and selectivity for specific cysteine proteases. Another area of interest is the use of 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide in combination with other inhibitors to study the role of cysteine proteases in complex biological processes, such as cancer progression and immune response. Finally, there is potential for the use of 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide as a therapeutic agent for the treatment of diseases characterized by dysregulated cysteine protease activity, such as cancer and inflammatory disorders.
Métodos De Síntesis
2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with N,N-dimethylaniline to form 4-(dimethylamino)phenyl-4-chlorobenzoyl chloride. This intermediate is then reacted with Boc-D-phenylalanine to form Boc-D-Phe-4-(dimethylamino)phenyl-4-chlorobenzoyl chloride. Finally, this intermediate is reacted with ammonia to form 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide.
Aplicaciones Científicas De Investigación
2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide is commonly used in scientific research as an inhibitor of cysteine proteases. Cysteine proteases are enzymes that play a key role in many biological processes, including protein degradation, cell death, and immune response. By inhibiting cysteine proteases, 2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide can be used to study the role of these enzymes in various biological processes.
Propiedades
Fórmula molecular |
C22H19ClN2O2 |
|---|---|
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide |
InChI |
InChI=1S/C22H19ClN2O2/c1-25(2)18-13-11-17(12-14-18)24-22(27)20-6-4-3-5-19(20)21(26)15-7-9-16(23)10-8-15/h3-14H,1-2H3,(H,24,27) |
Clave InChI |
PDCOABIEOSKQSK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzoyl-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B290347.png)
![N-[3-(1-hydroxyethyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B290348.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1-hydroxyethyl)phenyl]butanamide](/img/structure/B290352.png)
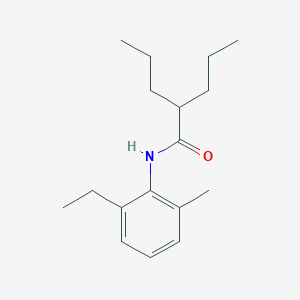


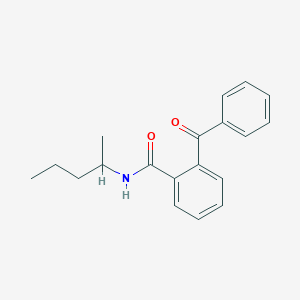
![[1,1'-Biphenyl]-4-yl 2,4-dimethoxybenzoate](/img/structure/B290361.png)
